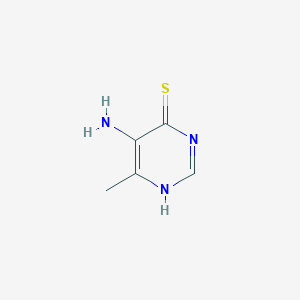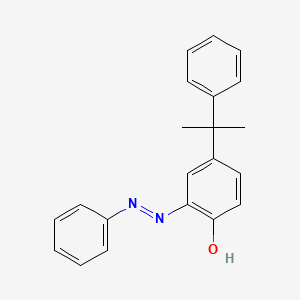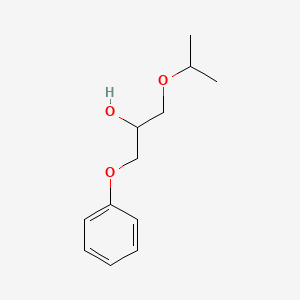
4-Amino-2,6-dimethylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2,6-dimethylpyridin-3-ol: is a heterocyclic organic compound belonging to the pyridine family. It is characterized by the presence of an amino group at the fourth position and hydroxyl group at the third position on the pyridine ring, along with two methyl groups at the second and sixth positions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Amino-2,6-dimethylpyridin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,6-dimethylpyridine, nitration followed by reduction and subsequent hydrolysis can yield the desired compound. Another method involves the use of 2,6-dimethyl-3-pyridinol as a starting material, which undergoes amination to introduce the amino group at the fourth position .
Industrial Production Methods:
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process is designed to be scalable and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
4-Amino-2,6-dimethylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents or alkylating agents are employed under appropriate conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-amino-2,6-dimethylpyridin-3-one, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
4-Amino-2,6-dimethylpyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dimethylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to various effects such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
- 4-Amino-2,6-dimethylpyridine
- 2,6-Dimethyl-4-hydroxypyridine
- 4-Amino-3-hydroxypyridine
Comparison:
4-Amino-2,6-dimethylpyridin-3-ol is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4-amino-2,6-dimethylpyridin-3-ol |
InChI |
InChI=1S/C7H10N2O/c1-4-3-6(8)7(10)5(2)9-4/h3,10H,1-2H3,(H2,8,9) |
InChI Key |
NWFOHXHLWSMYML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Diazaspiro[3.4]octan-1-one](/img/structure/B13947252.png)

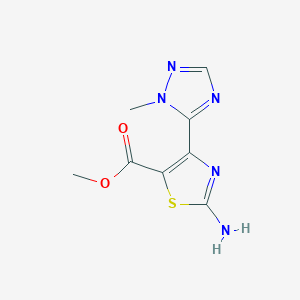
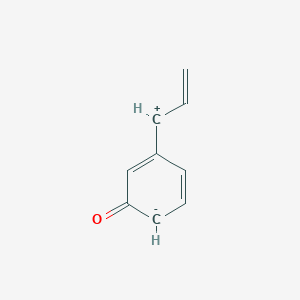
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947282.png)

![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947291.png)

![4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13947316.png)
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13947320.png)
